molecular formula C19H16F2N4O2 B11219162 5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11219162
M. Wt: 370.4 g/mol
InChI Key: DRGADSULDQJPQU-UHFFFAOYSA-N
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Description

5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with difluoromethoxy and methoxy substituents on the phenyl rings

Preparation Methods

The synthesis of 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.

    Formation of the pyrimidine ring: The triazole intermediate is then reacted with a suitable diketone or ketoester to form the pyrimidine ring.

    Introduction of substituents: The difluoromethoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings, using reagents like alkyl halides or aryl halides under basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to the modulation of cellular functions. For example, it may inhibit kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation.

Comparison with Similar Compounds

Similar compounds to 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include other triazolopyrimidines with different substituents. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. Some examples of similar compounds are:

  • 5-[4-(METHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 5-[4-(CHLORO)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 5-[4-(FLUORO)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

The uniqueness of 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H16F2N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H16F2N4O2/c1-26-17-5-3-2-4-14(17)16-10-15(24-19-22-11-23-25(16)19)12-6-8-13(9-7-12)27-18(20)21/h2-11,16,18H,1H3,(H,22,23,24)

InChI Key

DRGADSULDQJPQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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